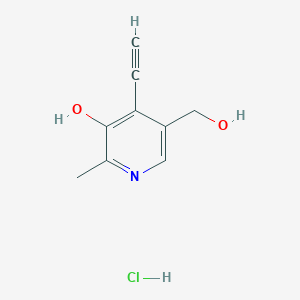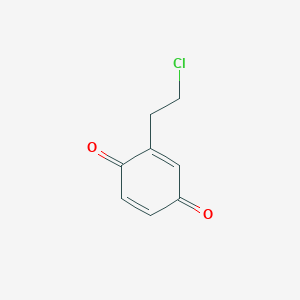
2-(2-Chloroethyl)cyclohexa-2,5-diene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloroethyl)cyclohexa-2,5-diene-1,4-dione is an organic compound with the molecular formula C8H7ClO2 It is a derivative of cyclohexa-2,5-diene-1,4-dione, which is a conjugated diene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)cyclohexa-2,5-diene-1,4-dione typically involves the chlorination of cyclohexa-2,5-diene-1,4-dione. One common method is to react cyclohexa-2,5-diene-1,4-dione with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chloroethyl)cyclohexa-2,5-diene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: The chloroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
2-(2-Chloroethyl)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Industry: It may be used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-Chloroethyl)cyclohexa-2,5-diene-1,4-dione involves several pathways:
Reactive Oxygen Species (ROS) Production: It stimulates the production of ROS, which can lead to oxidative stress and cell death.
Inhibition of Topoisomerases: The compound inhibits topoisomerases I and II, enzymes involved in DNA replication and repair.
Comparaison Avec Des Composés Similaires
2-(2-Chloroethyl)cyclohexa-2,5-diene-1,4-dione can be compared with other similar compounds such as:
2,5-Dichloro-1,4-benzoquinone: Similar in structure but with two chlorine atoms instead of one.
2-Phenyl-1,4-benzoquinone: Contains a phenyl group instead of a chloroethyl group.
2-Hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione: Contains a hexyl group and a hydroxyl group, showing enhanced bioactivity.
Propriétés
Numéro CAS |
63370-81-0 |
|---|---|
Formule moléculaire |
C8H7ClO2 |
Poids moléculaire |
170.59 g/mol |
Nom IUPAC |
2-(2-chloroethyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C8H7ClO2/c9-4-3-6-5-7(10)1-2-8(6)11/h1-2,5H,3-4H2 |
Clé InChI |
CSNRUVHAZRMVKH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)C(=CC1=O)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phosphine, tris[[(trimethylsilyl)oxy]methyl]-](/img/structure/B14495282.png)
![2-(Chloromethyl)-1-azabicyclo[2.2.2]octan-3-one;hydrochloride](/img/structure/B14495289.png)
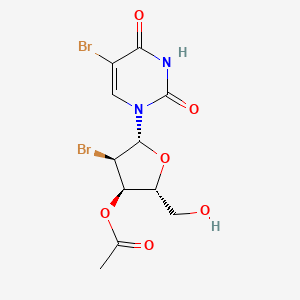
![Benzenamine, 4-ethoxy-N-[(5-methyl-2-thienyl)methylene]-](/img/structure/B14495304.png)
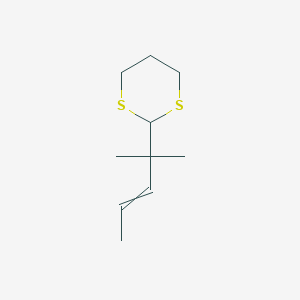
![1,1'-[(2-Chloropropane-1,3-diyl)disulfonyl]dibenzene](/img/structure/B14495309.png)
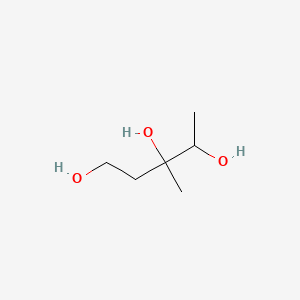
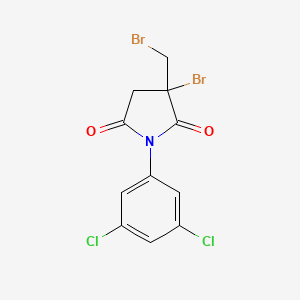
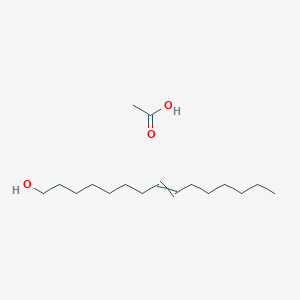
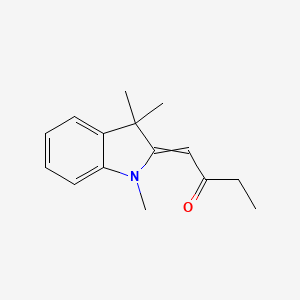
![2-[(9H-Fluoren-9-yl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14495369.png)
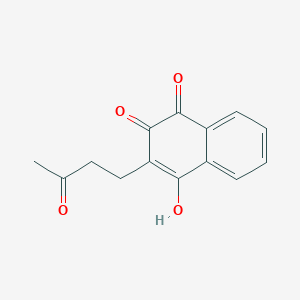
![2-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B14495385.png)
